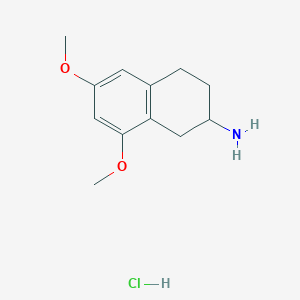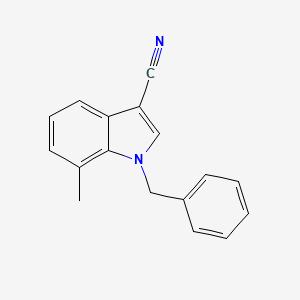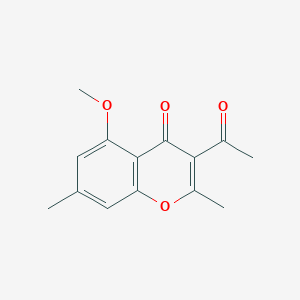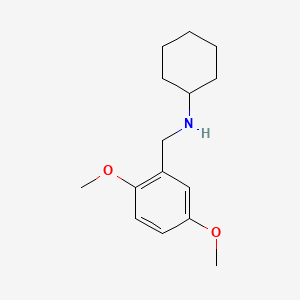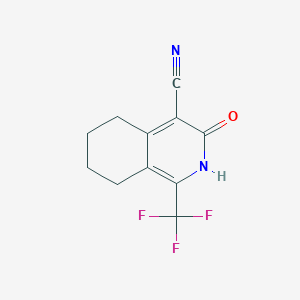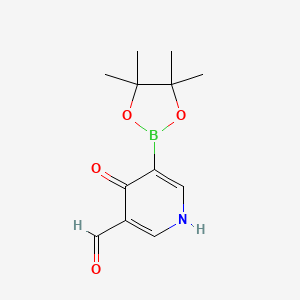
4-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hidroxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinaldehído es un compuesto orgánico que presenta un grupo éster de ácido bórico unido a una porción de nicotinaldehído
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Hidroxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinaldehído generalmente implica la reacción de ácido 4-hidroxi-5-formilnicotínico con pinacolborano en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base como el carbonato de potasio y un catalizador de paladio para facilitar la formación del grupo éster de ácido bórico.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Hidroxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinaldehído puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico.
Reducción: El grupo aldehído se puede reducir a un alcohol primario.
Sustitución: El grupo éster de ácido bórico puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los catalizadores de paladio y las bases como el carbonato de potasio se utilizan en las reacciones de Suzuki-Miyaura.
Principales productos
Oxidación: Ácido 4-hidroxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotínico.
Reducción: Alcohol 4-hidroxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinilo.
Sustitución: Varios compuestos biarilo dependiendo del socio de acoplamiento.
Aplicaciones Científicas De Investigación
4-Hidroxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinaldehído tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas a través de reacciones de acoplamiento cruzado.
Biología: Uso potencial en el desarrollo de sondas fluorescentes y sensores debido a sus propiedades estructurales únicas.
Medicina: Investigado por su potencial en el descubrimiento y desarrollo de fármacos, particularmente en la síntesis de compuestos biológicamente activos.
Industria: Utilizado en la producción de materiales y polímeros avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-Hidroxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinaldehído depende en gran medida de su aplicación. En las reacciones de acoplamiento cruzado, el grupo éster de ácido bórico actúa como un nucleófilo, reaccionando con socios electrófilos en presencia de un catalizador de paladio. Esto forma nuevos enlaces carbono-carbono, que son esenciales en la síntesis de moléculas orgánicas complejas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)benzaldehído
- 2-Hidroxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzaldehído
- 4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridina
Singularidad
4-Hidroxi-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)nicotinaldehído es único debido a la presencia tanto de un éster de ácido bórico como de un grupo aldehído en un esqueleto de ácido nicotínico. Esta combinación permite una reactividad versátil y la capacidad de participar en una amplia gama de transformaciones químicas, lo que lo convierte en un compuesto valioso en la química sintética.
Propiedades
Fórmula molecular |
C12H16BNO4 |
|---|---|
Peso molecular |
249.07 g/mol |
Nombre IUPAC |
4-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-14-5-8(7-15)10(9)16/h5-7H,1-4H3,(H,14,16) |
Clave InChI |
IBXXHGDOXYDYHO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CNC=C(C2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


